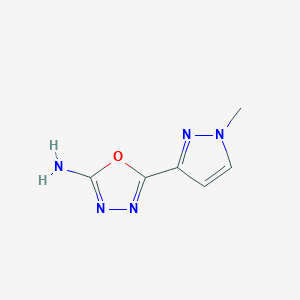
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene
Vue d'ensemble
Description
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene (1-Cl-2-DDFEB) is a fluorinated organic compound that has been extensively studied in recent years due to its unique properties and potential applications. It has been used in a variety of synthetic organic reactions, such as the synthesis of substituted pyridines, quinolines, and heterocycles. It has also been used in the synthesis of several medicinal compounds, including antifungals and anticancer agents. In addition, 1-Cl-2-DDFEB has been studied for its potential applications in the field of biomedical research, such as in the development of new imaging agents and drug delivery systems.
Applications De Recherche Scientifique
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been studied for its potential applications in the field of biomedical research. It has been used as an imaging agent for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It has also been used in the development of drug delivery systems for targeted delivery of drugs to specific tissues or organs. In addition, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene is not yet fully understood. However, it is believed to interact with specific receptors on the cell surface, leading to the activation of certain signaling pathways. The activated pathways then lead to the expression of specific genes, which in turn can lead to changes in the cell’s behavior.
Effets Biochimiques Et Physiologiques
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of fungi and bacteria. In addition, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and easy to handle. However, 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene also has some limitations. It is a highly reactive compound and can be toxic if not handled properly. In addition, it is difficult to purify and the yield of the desired product is often low.
Orientations Futures
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene has potential applications in the fields of drug delivery, imaging, and cancer therapy. Further research is needed to fully understand the mechanism of action of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene and to develop more effective and safe methods for its use. In addition, further research is needed to develop new synthetic methods for the production of 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene and to explore its potential applications in other areas, such as the treatment of other diseases.
Propriétés
IUPAC Name |
1-chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMMJPLXJLZKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226452 | |
| Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
CAS RN |
1138444-88-8 | |
| Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(1,1-difluoroethyl)-4,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



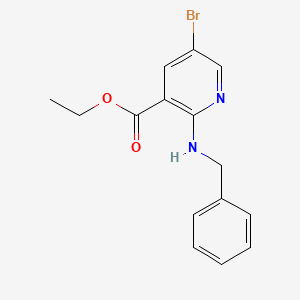

![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)



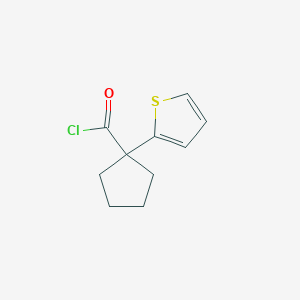
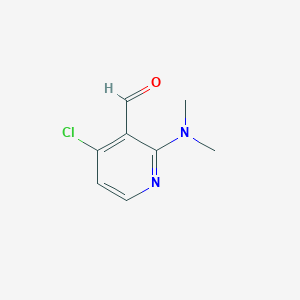
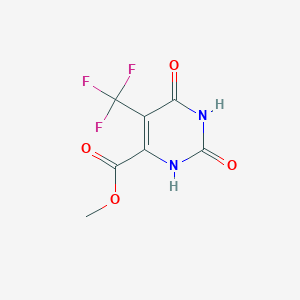

![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
